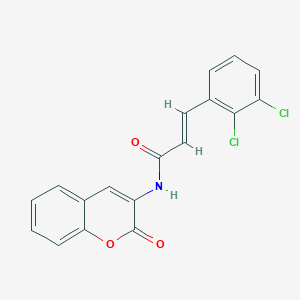
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H11Cl2NO3 and its molecular weight is 360.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide is a synthetic compound that combines structural elements from chromene and acrylamide. This compound is of particular interest due to its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H11Cl2NO3
- Molecular Weight : 360.19 g/mol
- CAS Number : 330664-04-5
- IUPAC Name : (E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide
The structure of this compound features:
- Chromene Ring : This bicyclic structure is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- Acrylamide Moiety : Known for its reactivity in biological systems, acrylamides can form adducts with nucleophiles such as proteins and DNA, potentially leading to cytotoxic effects.
- Dichlorophenyl Group : The presence of chlorine atoms may enhance lipophilicity and biological interactions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing chromene structures have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antibacterial Properties
Compounds with acrylamide functionalities have been studied for their antibacterial effects. The reactivity of the acrylamide group allows these compounds to interact with bacterial cell membranes or intracellular targets, leading to cell death.
Cytotoxicity Studies
Acrylamides are known for their cytotoxic properties due to their ability to form covalent bonds with biological macromolecules. Studies have demonstrated that this compound may activate oxidative stress pathways in cells, leading to increased vulnerability to reactive oxygen species (ROS) .
Case Studies
属性
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-3-5-11(17(13)20)8-9-16(22)21-14-10-12-4-1-2-7-15(12)24-18(14)23/h1-10H,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSZOWHHJAGBS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














